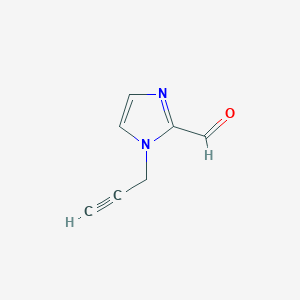
1-(Prop-2-in-1-yl)-1H-imidazol-2-carbaldehyd
Übersicht
Beschreibung
1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a carboxaldehyde group at the second position and a propynyl group at the first position
Wissenschaftliche Forschungsanwendungen
1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as α-amylase, pancreatic lipase (pl), and β-glucuronidase . These enzymes play crucial roles in metabolic processes and are potential drug targets for obesity and diabetes-related diseases .
Mode of Action
It is known that the compound can act as a photosensitizer . In a photosensitization process, the compound absorbs light and transfers energy to other molecules, leading to chemical changes . In the case of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde, it is involved in the generation of reactive oxygen species, such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), through energy transfer and a single electron transfer pathway .
Biochemical Pathways
Similar compounds have been shown to inhibit α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes are involved in the digestion of carbohydrates and lipids, and the metabolism of glucuronides, respectively . Inhibition of these enzymes can affect the associated metabolic pathways, potentially leading to therapeutic effects in obesity and diabetes-related diseases .
Result of Action
The generation of reactive oxygen species, such as singlet oxygen and superoxide anion, can lead to oxidative stress in cells . This can result in various cellular responses, including changes in cell signaling, gene expression, and cell death .
Action Environment
The action of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s photosensitizing activity is dependent on the presence of light Additionally, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other molecules
Biochemische Analyse
Biochemical Properties
1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as aldehyde dehydrogenases and oxidoreductases. These interactions often involve the formation of Schiff bases, which can lead to enzyme inhibition or activation. Additionally, 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- can form complexes with metal ions, further influencing its biochemical properties and interactions with proteins and other biomolecules .
Cellular Effects
The effects of 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating ROS levels, 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes and other stress response proteins, thereby altering cellular function .
Molecular Mechanism
At the molecular level, 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- can become toxic, leading to adverse effects such as cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- is involved in several metabolic pathways, particularly those related to aldehyde metabolism. The compound interacts with enzymes such as aldehyde dehydrogenases, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- may be transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the nucleus or mitochondria. The localization of 1H-Imidazole-2-carboxaldehyde, 1-(2-propyn-1-yl)- can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde typically involves the reaction of imidazole derivatives with appropriate aldehydes and alkynes. One common method includes the condensation of imidazole-2-carboxaldehyde with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the alkyne can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: 1H-Imidazole-2-carboxylic acid, 1-(2-propyn-1-yl)-
Reduction: 1H-Imidazole-2-methanol, 1-(2-propyn-1-yl)-
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives such as:
1H-Imidazole-2-carboxaldehyde: Lacks the propynyl group, making it less versatile in click chemistry applications.
1-Methyl-2-imidazolecarboxaldehyde:
2-Imidazolecarboxaldehyde: Similar structure but without the propynyl group, limiting its use in certain synthetic applications.
The unique combination of the imidazole ring, carboxaldehyde group, and propynyl group in 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-prop-2-ynylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-4-9-5-3-8-7(9)6-10/h1,3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOSJXZFHMJEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
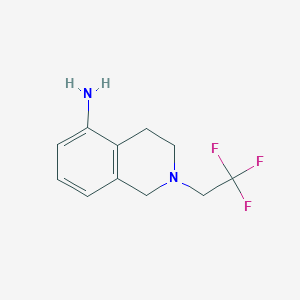

amine](/img/structure/B1443390.png)

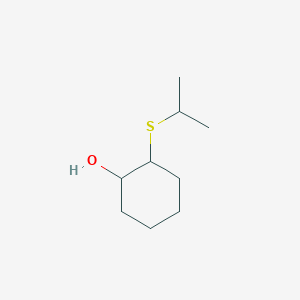
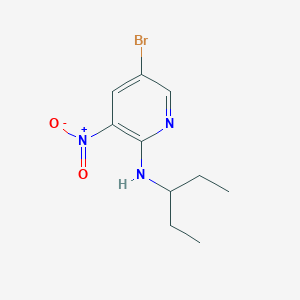
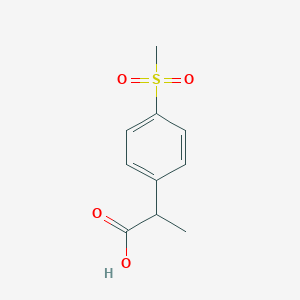

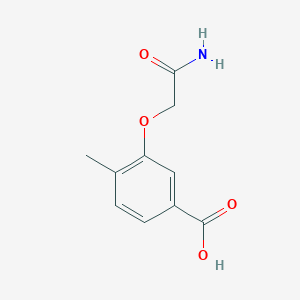
![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)


![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)
